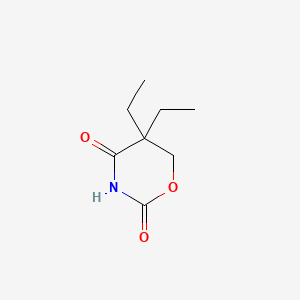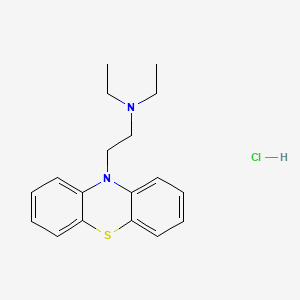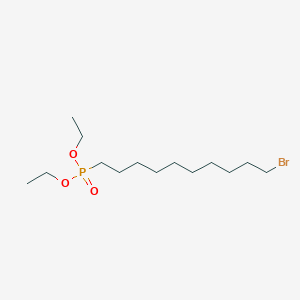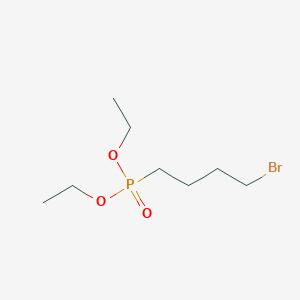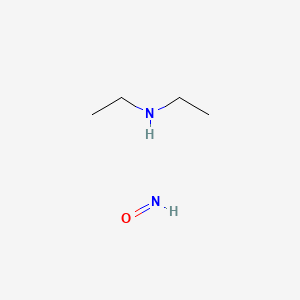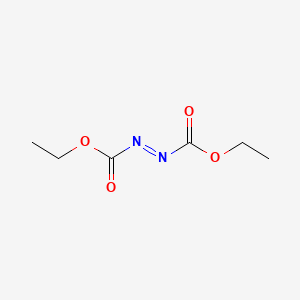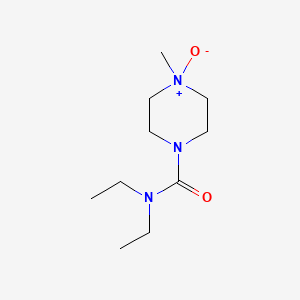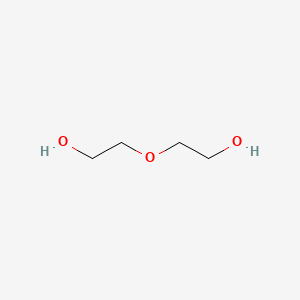
Dihydrocyclosporin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrocyclosporin A is a chemical compound with the molecular formula C62H113N11O12 . It is a derivative of cyclosporine, a cyclic undecapeptide .
Synthesis Analysis
The synthesis of cyclosporine, from which this compound is derived, involves the use of N-methylated peptides via a series of isonitrile coupling reactions .
Chemical Reactions Analysis
The synthesis of cyclosporine involves several chemical reactions, including microwave-mediated carboxylic acid isonitrile couplings, thioacid isonitrile couplings at ambient temperature, and isonitrile-mediated couplings of carboxylic acids and thioacids with amines to form challenging amide bonds .
Physical and Chemical Properties Analysis
This compound is a neutral, lipophilic compound . It has poor aqueous solubility, which presents technical challenges in drug delivery to the ocular surface .
Scientific Research Applications
Immunomodulatory Applications
Cyclosporin A, a cyclic peptide with potent immunosuppressive properties, has been extensively studied for its effects on T cells and its ability to prevent transplant rejection and treat autoimmune diseases by inhibiting lymphocyte function. This property is pivotal in research focusing on understanding immune system mechanisms and developing treatments for immune-related conditions (Borel et al., 1977).
Mitochondrial Protection
Research has shown that Cyclosporin A can protect mitochondria from ischemia-reperfusion injury, a critical concern in conditions such as heart attacks. This protection is achieved by inhibiting the opening of the mitochondrial permeability transition pore (mPTP), suggesting a role for Cyclosporin A in studying cellular injury and protection mechanisms at the mitochondrial level (Zhang et al., 2019).
Anti-Inflammatory and Antiparasitic Effects
Cyclosporin A has demonstrated anti-inflammatory properties and the ability to inhibit NF-κB activation, a key regulator of inflammation and immune responses. Additionally, it has shown efficacy against parasitic infections in vivo, highlighting its potential for research into infectious diseases and host-parasite interactions (Meyer et al., 1997).
Mechanism of Action
Target of Action
Dihydrocyclosporin A (DHCsA-d) is a derivative of Cyclosporine A (CsA), a well-known immunosuppressant . The primary target of DHCsA-d, similar to CsA, is the receptor cyclophilin-1 inside cells . Cyclophilin-1 is a protein that plays a crucial role in the immune response, particularly in T cell activation .
Mode of Action
The interaction of DHCsA-d with cyclophilin-1 forms a complex known as cyclosporine-cyclophilin . This complex subsequently inhibits calcineurin, a protein phosphatase involved in T cell activation . By inhibiting calcineurin, DHCsA-d prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), a transcription factor that regulates the expression of cytokines like IL-2 and IL-4 .
Biochemical Pathways
The inhibition of calcineurin by the DHCsA-d-cyclophilin complex affects the calcineurin/NFAT pathway . This pathway is critical for T cell activation and the production of various cytokines. By blocking this pathway, DHCsA-d can suppress the immune response .
Pharmacokinetics
It’s known that the pharmacokinetics of csa, from which dhcsa-d is derived, are complex and variable . CsA is known to have a narrow therapeutic range and a large variability in its dose-concentration relationship
Result of Action
In vitro studies have shown that DHCsA-d can inhibit the proliferation of Leishmania donovani promastigotes and intracellular amastigotes . It was also found to be highly cytotoxic towards cells of the mouse macrophage cell line raw2647 . Moreover, DHCsA-d could increase IL-12, TNF-α and IFN-γ production and decrease the levels of IL-10, IL-4, NO and H2O2 in infected macrophages .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Dihydrocyclosporin A has been found to interact with Leishmania donovani, a type of parasite . It inhibits the proliferation of L. donovani promastigotes and intracellular amastigotes . It is also known to show high cytotoxicity towards cells of the mouse macrophage cell line RAW264.7 .
Cellular Effects
In cellular processes, this compound has been observed to cause several alterations in the morphology and ultrastructure of L. donovani, especially in the mitochondria . It also influences cell function by modulating the production of various cytokines. For instance, it can increase IL-12, TNF-α, and IFN-γ production and decrease the levels of IL-10, IL-4, NO, and H2O2 in infected macrophages .
Molecular Mechanism
The exact molecular mechanism of this compound is not fully understood. It is known that it does not significantly change the levels of L. donovani cyclophilin A (LdCyPA) and cyclophilin A (CyPA) in RAW 264.7 cells .
Metabolic Pathways
It is known that cyclosporin A, the parent compound of this compound, is metabolized mainly by the liver to about 15 metabolites, through the cytochrome P450 3A4 (CYP3A4) and P-glycoprotein
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Dihydrocyclosporin A can be achieved through a convergent approach, where two key fragments are synthesized separately and then coupled together through a final step. The first fragment is a cyclohexenone derivative, while the second fragment is a dihydroisoxazole derivative. The final step involves a Diels-Alder reaction between the two fragments to form Dihydrocyclosporin A.", "Starting Materials": [ "Cyclohexanone", "Acetic anhydride", "Sodium acetate", "Methanol", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Dimethylformamide", "Triethylamine", "Maleic anhydride", "Toluene" ], "Reaction": [ "Cyclohexanone is reacted with acetic anhydride and sodium acetate in methanol to form a cyclohexenone derivative.", "The cyclohexenone derivative is then reacted with hydroxylamine hydrochloride and sodium hydroxide to form a dihydroisoxazole derivative.", "The dihydroisoxazole derivative is then coupled with maleic anhydride in the presence of triethylamine and dimethylformamide to form a Diels-Alder adduct.", "The Diels-Alder adduct is then heated at high temperature to form Dihydrocyclosporin A." ] } | |
CAS No. |
59865-15-5 |
Molecular Formula |
C62H113N11O12 |
Molecular Weight |
1204.6 g/mol |
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H113N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h34-47,49-52,75H,25-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51?,52-/m1/s1 |
InChI Key |
TYFOVYYNQGNDKH-CJOIJTDBSA-N |
Isomeric SMILES |
CCCC[C@@H](C)[C@H](C1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O |
SMILES |
CCCCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O |
Canonical SMILES |
CCCCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O |
Appearance |
Solid powder |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dihydrocyclosporin A; Dihydrocyclosporin-A; Dihydrocyclosporin A. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



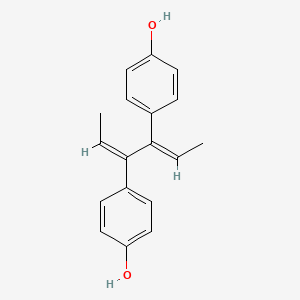

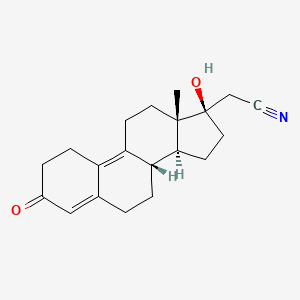
![(3'S,5'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione](/img/structure/B1670517.png)
